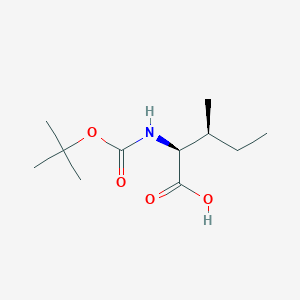

Boc-L-Ile-OH

説明

The exact mass of the compound Boc-L-isoleucine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334311. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJCNLJWUIOIMMF-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40884508 | |

| Record name | tert-Butoxycarbonyl-L-isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13139-16-7 | |

| Record name | tert-Butoxycarbonyl-L-isoleucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13139-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Isoleucine, N-[(1,1-dimethylethoxy)carbonyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | tert-Butoxycarbonyl-L-isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(tert-butoxycarbonyl)-L-isoleucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.780 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-L-Isoleucine (Boc-L-Ile-OH): Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of N-tert-butoxycarbonyl-L-isoleucine (Boc-L-Ile-OH), a critical reagent in peptide synthesis and other areas of chemical research.

Core Chemical and Physical Properties

This compound is a derivative of the essential amino acid L-isoleucine where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is fundamental in solid-phase peptide synthesis (SPPS), preventing unwanted side reactions during peptide chain elongation.[1] The compound typically appears as a white to off-white crystalline powder.[2] It is stable under normal storage conditions.[3]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | References |

| IUPAC Name | (2S,3S)-2-[(tert-butoxycarbonyl)amino]-3-methylpentanoic acid | |

| CAS Number | 13139-16-7 | [4] |

| Molecular Formula | C₁₁H₂₁NO₄ | [4] |

| Molecular Weight | 231.29 g/mol | [4] |

| Melting Point | 66-69 °C | [5] |

| Boiling Point | 373.37°C (rough estimate) | [2] |

| pKa | 4.03 ± 0.22 (Predicted) | [2] |

| Optical Rotation | [α]20/D +2.7° (c = 2 in acetic acid) | [5] |

| Solubility | Soluble in methanol, DMSO, and acetic acid. Insoluble in water. | [2] |

Structural Identifiers

| Identifier | Value | References |

| SMILES | CC--INVALID-LINK----INVALID-LINK--NC(=O)OC(C)(C)C | [5] |

| InChI | 1S/C11H21NO4/c1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t7-,8-/m0/s1 | [5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the structure and purity of this compound.

-

¹H NMR (500 MHz, CDCl₃): δ (ppm) 5.02 (d, J = 8.9 Hz, 1H, NH), 4.30 (dd, J = 8.9, 4.6 Hz, 1H, H-2), 1.83-1.99 (m, 1H, H-3), 1.46-1.54 (m, partially overlapped, 1H, H-5b), 1.46 (s, 9H, H-9/10/11), 1.15-1.29 (m, 1H, H-5a), 0.98 (d, J = 7 Hz, 3H, H-4), 0.94 (t, J = 7.3 Hz, 3H, H-6).[4]

-

¹³C NMR (125 MHz, CDCl₃): δ (ppm) 177.2 (C-1), 155.9 (C-7), 80.2 (C-8), 58.0 (C-2), 37.9 (C-3), 28.5 (C-9/10/11), 25.0 (C-5), 15.7 (C-4), 11.8 (C-6).[4]

-

Mass Spectrometry (HRMS-ESI): m/z calculated for C₁₁H₂₀NO₄ [M-H]⁻: 230.13868, found: 230.13926.[4]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of L-isoleucine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Materials:

-

L-isoleucine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

1 M Sodium Hydroxide (NaOH) solution

-

Dioxane

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice bath

Procedure:

-

Dissolve L-isoleucine (1.0 equivalent) in a 1 M NaOH solution and cool the mixture in an ice bath.[4]

-

Slowly add a solution of di-tert-butyl dicarbonate (1.2 equivalents) dissolved in dioxane.[4]

-

Stir the reaction mixture at ambient temperature for 24 hours.[4]

-

Adjust the pH of the reaction solution to 10 with 1 M NaOH and perform a phase separation with ether.[4]

-

Acidify the aqueous phase to a pH of 2 with 1 M HCl.[4]

-

Extract the product with ethyl acetate.[4]

-

Combine the organic phases and wash with saturated brine.[4]

-

Dry the organic phase over anhydrous sodium sulfate.[4]

-

Remove the solvent under reduced pressure to yield this compound.[4]

Use in Solid-Phase Peptide Synthesis (SPPS)

This compound is a cornerstone of the Boc/Bzl strategy in SPPS. The following is a generalized protocol for a single coupling cycle.

1. Deprotection of the N-terminal Boc group:

-

The peptide-resin is treated with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the Boc protecting group from the N-terminus of the growing peptide chain.

2. Neutralization:

-

The resin is neutralized with a base, such as diisopropylethylamine (DIPEA), in a suitable solvent like DMF to prepare the free amine for the subsequent coupling reaction.

3. Activation and Coupling of this compound:

-

This compound is pre-activated with a coupling reagent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in a solvent like DMF.

-

The activated this compound solution is then added to the neutralized peptide-resin, and the mixture is agitated to facilitate the formation of the peptide bond.

4. Washing:

-

The resin is thoroughly washed with solvents such as DMF and DCM to remove excess reagents and byproducts.

Mandatory Visualizations

This compound Synthesis Workflow

Caption: A simplified workflow for the synthesis of this compound.

Boc Deprotection Signaling Pathway

Caption: The acid-catalyzed deprotection of a Boc-protected amine.

SPPS Cycle using this compound

Caption: A logical workflow of a single cycle in Boc-SPPS.

Stability and Storage

This compound is a stable compound under normal storage conditions.[3] It is recommended to store it in a cool, dry place. For long-term storage, refrigeration at 0-8°C is advised.[6]

Conclusion

This compound is an indispensable tool in the field of peptide chemistry. Its well-defined chemical and physical properties, coupled with established protocols for its synthesis and application, make it a reliable building block for the construction of complex peptides for research, therapeutic, and diagnostic purposes. This guide provides the essential technical information for its effective use in a laboratory setting.

References

- 1. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]

- 2. BOC-L-Isoleucine Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Page loading... [wap.guidechem.com]

- 4. BOC-L-Isoleucine | 13139-16-7 [chemicalbook.com]

- 5. Boc-Ile-OH 98 13139-16-7 [sigmaaldrich.com]

- 6. chemimpex.com [chemimpex.com]

Boc-L-isoleucine physical characteristics

An In-depth Technical Guide on the Core Physical Characteristics of Boc-L-Isoleucine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-L-isoleucine, a derivative of the essential amino acid L-isoleucine with a tert-butyloxycarbonyl (Boc) protecting group, is a cornerstone reagent in solid-phase peptide synthesis (SPPS) and pharmaceutical research.[1] Its physical and chemical properties are critical for its application in the synthesis of complex peptides and therapeutic agents.[1][2] The Boc group enhances stability and solubility in organic solvents, facilitating controlled peptide bond formation while preserving the stereochemical integrity of the isoleucine side chain.[1][2] This document provides a comprehensive overview of the core physical characteristics of Boc-L-isoleucine, detailed experimental protocols for their determination, and logical workflows for its synthesis and characterization.

Chemical and Physical Properties

The fundamental properties of Boc-L-isoleucine are summarized below. These values are critical for its handling, storage, and application in synthetic chemistry.

Table 1: General and Chemical Properties of Boc-L-Isoleucine

| Property | Value |

| Chemical Name | N-(tert-Butoxycarbonyl)-L-isoleucine[3] |

| Synonyms | Boc-L-Ile-OH, Boc-(2S,3S)-2-amino-3-methylpentanoic acid[1][4] |

| CAS Number | 13139-16-7[1][2] |

| Molecular Formula | C₁₁H₂₁NO₄[1][4] |

| Molecular Weight | 231.29 g/mol [3][5][6] |

| Appearance | White to off-white crystalline powder or chunks[1][2][7] |

| Purity | ≥ 97-99%[1][3] |

| EC Number | 236-074-8[3][7] |

| BRN | 1711700[6][7] |

Table 2: Physicochemical Data of Boc-L-Isoleucine

| Property | Value | Conditions |

| Melting Point | 66-73 °C[1][3][6] | Literature values vary slightly. |

| Boiling Point | 356 °C (estimated) | At 760 mmHg[7] |

| Solubility | Soluble in methanol, DMSO, acetic acid.[2][6] Insoluble in water.[2][6][7] | |

| Optical Rotation [α] | +2.7° to +4° | [α]²⁰/D, c=2 in acetic acid[3][8]; [α]D20 = +4 ± 2º, c=2 in MeOH[1] |

| pKa | 4.03 ± 0.22 (Predicted) | |

| Storage Conditions | 0-8°C, Keep in dark place, Sealed in dry[1][2][6] |

Experimental Protocols

Detailed methodologies for determining the key physical characteristics of Boc-L-isoleucine are provided below. These protocols are generalized and may require optimization based on available instrumentation and laboratory conditions.

Melting Point Determination

The melting point is a crucial indicator of purity.[2] For a pure crystalline solid, the melting range is typically sharp (0.5-1.0°C).[2]

Methodology: Capillary Method (Thiele Tube or Digital Apparatus)

-

Sample Preparation: Finely powder a small amount of dry Boc-L-isoleucine.[5] Pack the powder into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[6][7]

-

Apparatus Setup:

-

Thiele Tube: Attach the capillary tube to a calibrated thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.[5] Immerse the setup in a Thiele tube containing a high-boiling point liquid (e.g., silicone oil), ensuring the rubber band is above the liquid level.[5]

-

Digital Melting Point Apparatus: Place the capillary tube into the designated slot in the apparatus.[2]

-

-

Heating: Heat the apparatus slowly, at a rate of approximately 1-2°C per minute, especially when approaching the expected melting point.[5]

-

Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).[2] The melting range is reported as T₁ - T₂.

-

Post-Analysis: Allow the apparatus to cool. Dispose of the used capillary tube in a designated glass waste container.[2]

Optical Rotation Measurement

Optical rotation confirms the enantiomeric identity of the compound. Boc-L-isoleucine is dextrorotatory, rotating plane-polarized light to the right (+).[9]

Methodology: Polarimetry

-

Solution Preparation: Accurately weigh a sample of Boc-L-isoleucine and dissolve it in a specified solvent (e.g., methanol or acetic acid) in a volumetric flask to achieve a precise concentration (c), typically 2 g/100 mL (c=2).[1][3][10]

-

Instrument Calibration: Calibrate the polarimeter by measuring the rotation of a blank sample (the pure solvent) and setting this value to zero.[11]

-

Sample Measurement: Rinse and fill the polarimeter sample tube (of a known path length, l, typically 1 decimeter) with the prepared solution, ensuring no air bubbles are present.[12]

-

Data Acquisition: Place the sample tube in the polarimeter and measure the angle of rotation (α) at a specified temperature (e.g., 20°C) and wavelength (e.g., Sodium D-line, 589.3 nm).[11] Perform multiple readings and average the results.[11]

-

Calculation of Specific Rotation [α]: The specific rotation is calculated using Biot's Law:[12] [α] = α / (l × c) Where:

-

[α] is the specific rotation.

-

α is the observed rotation in degrees.

-

l is the path length in decimeters (dm).

-

c is the concentration in g/mL.[10]

-

Solubility Determination

Solubility information is vital for selecting appropriate solvents for reactions, purification, and analysis.

Methodology: Gravimetric Analysis

-

Equilibration: Add an excess amount of Boc-L-isoleucine to a known volume of the solvent to be tested (e.g., methanol, water) in a sealed vial.[13]

-

Saturation: Agitate the mixture at a constant temperature (e.g., 25°C) for an extended period (e.g., 24 hours) to ensure equilibrium is reached and the solution is saturated.[14]

-

Sample Separation: Allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by careful pipetting or by using a syringe filter.

-

Solvent Evaporation: Place the accurately measured volume of the supernatant in a pre-weighed, dry vial. Evaporate the solvent completely under reduced pressure or in a fume hood.

-

Mass Determination: Once the solvent is fully evaporated, weigh the vial containing the dried solute. The difference between this mass and the initial mass of the empty vial gives the mass of the dissolved Boc-L-isoleucine.

-

Calculation: Calculate the solubility in terms of g/L or mg/mL.

Spectroscopic Analysis

2.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of Boc-L-isoleucine.

Methodology: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-25 mg of Boc-L-isoleucine in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean vial.[3][15]

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.[16]

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra according to the spectrometer's standard operating procedures. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing.[16]

-

Data Analysis: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Analyze the chemical shifts, integration, and coupling patterns to confirm the structure.

2.4.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Methodology: Thin Solid Film Method

-

Sample Preparation: Dissolve a small amount (~50 mg) of Boc-L-isoleucine in a few drops of a volatile organic solvent (e.g., methylene chloride or acetone).[1]

-

Film Deposition: Place a drop of this solution onto a clean, dry salt plate (NaCl or KBr). Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[1]

-

Spectrum Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[1]

-

Analysis: Identify the characteristic absorption bands for the functional groups present, such as the N-H stretch, C=O stretches (from the carbamate and carboxylic acid), and C-H stretches.

Visualization of Workflows

Synthesis Workflow

Boc-L-isoleucine is typically synthesized by reacting L-isoleucine with Di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Caption: Workflow for the synthesis of Boc-L-isoleucine.

Physical Characterization Workflow

A logical workflow ensures comprehensive characterization of the synthesized or procured Boc-L-isoleucine.

Caption: Logical workflow for physical characterization.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. benchchem.com [benchchem.com]

- 4. community.wvu.edu [community.wvu.edu]

- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. byjus.com [byjus.com]

- 8. researchgate.net [researchgate.net]

- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. digicollections.net [digicollections.net]

- 12. cdn.pasco.com [cdn.pasco.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 16. benchchem.com [benchchem.com]

Solubility of Boc-L-Isoleucine-OH in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of N-tert-butoxycarbonyl-L-isoleucine (Boc-L-Ile-OH), a crucial building block in peptide synthesis and pharmaceutical development. Understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, purification protocols, and formulation strategies. This document compiles available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and presents a visual workflow for this process.

Physicochemical Properties of this compound

-

Molecular Formula: C₁₁H₂₁NO₄

-

Molecular Weight: 231.29 g/mol

-

Appearance: White to off-white crystalline powder

-

CAS Number: 13139-16-7

Quantitative and Qualitative Solubility Data

While comprehensive quantitative data for this compound across a wide range of organic solvents is not extensively published, the following table summarizes available information from various sources. It is important to note that solubility can be influenced by factors such as temperature, the specific form of the solute (e.g., anhydrous vs. hemihydrate), and the purity of both the solute and the solvent.

| Solvent Family | Solvent | Chemical Formula | Type | Quantitative Solubility | Qualitative Solubility | Reference(s) |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | ≥ 200 mg/mL | - | [1] |

| Chlorinated | Dichloromethane (CH₂Cl₂) | CH₂Cl₂ | Nonpolar | ~115.6 mg/mL (1 mmole in 2 mL) | Clearly Soluble | [2] |

| Alcohols | Methanol (MeOH) | CH₃OH | Polar Protic | - | Soluble, Slightly Soluble | [3] |

| Carboxylic Acids | Acetic Acid | CH₃COOH | Polar Protic | - | Soluble, Slightly Soluble | [3] |

| Aqueous | Water | H₂O | Polar Protic | - | Insoluble | [3] |

Note: The quantitative data for Dichloromethane is calculated based on the observation of 1 mmole of this compound dissolving in 2 mL of the solvent. The term "Slightly Soluble" indicates that while the compound dissolves, its saturation limit may be relatively low.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The equilibrium shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound in a specific solvent. The following protocol is a generalized procedure that can be readily adapted for the determination of this compound solubility.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvent(s) of high purity

-

Analytical balance

-

Vials with screw caps or sealed flasks

-

Constant temperature shaker or orbital incubator

-

Syringe filters (e.g., 0.22 µm or 0.45 µm pore size)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable quantitative analytical instrument (e.g., UPLC-MS)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. The exact time to reach equilibrium may need to be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions using a validated analytical method, such as HPLC.

-

Analyze the filtered saturated solution sample using the same analytical method. The sample may require dilution with the solvent to fall within the linear range of the calibration curve.

-

Using the calibration curve, determine the concentration of this compound in the (diluted) sample.

-

Calculate the original solubility in the solvent, accounting for any dilution factors. The solubility is typically expressed in mg/mL or g/100 mL.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method.

Caption: Experimental workflow for determining the solubility of this compound.

References

Synthesis and Preparation of N-Boc-L-isoleucine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and preparation of N-Boc-L-isoleucine, a crucial building block in peptide synthesis and pharmaceutical development.[1][2] This document details the most common and effective synthetic methodologies, complete with experimental protocols and quantitative data to support reproducibility and optimization.

Introduction

N-tert-butyloxycarbonyl-L-isoleucine (N-Boc-L-isoleucine) is a derivative of the essential amino acid L-isoleucine where the amino group is protected by a tert-butyloxycarbonyl (Boc) group.[3][4] This protection is a fundamental strategy in organic synthesis, particularly in solid-phase peptide synthesis (SPPS), as it prevents the amine from participating in unwanted side reactions.[5][6] The Boc group is favored for its stability under a wide range of conditions and its facile, acid-labile removal.[3][5] The reliable synthesis of high-purity N-Boc-L-isoleucine is therefore a critical first step in the development of many peptide-based therapeutics and other complex organic molecules.[1][2]

Core Synthesis Methodology: Protection with Di-tert-butyl Dicarbonate

The most prevalent method for the synthesis of N-Boc-L-isoleucine involves the reaction of L-isoleucine with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) under basic conditions.[5][] This reaction proceeds via nucleophilic attack of the deprotonated amino group of L-isoleucine on one of the carbonyl carbons of the Boc anhydride.[8] The resulting unstable intermediate then collapses, eliminating tert-butyl carbonate, which subsequently decomposes to carbon dioxide and tert-butanol.[8]

General Reaction Scheme

Caption: General reaction scheme for the synthesis of N-Boc-L-isoleucine.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of N-Boc-L-isoleucine, derived from established literature procedures.

Protocol 1: Dioxane/Water System with Sodium Hydroxide

This protocol is a widely cited and effective method for the Boc protection of L-isoleucine.

Materials:

-

L-Isoleucine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

1 M Sodium Hydroxide (NaOH) solution

-

Dioxane

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice bath

Procedure:

-

Dissolve L-isoleucine (1.0 eq) in a 1 M NaOH solution and cool the mixture in an ice bath.[9][10]

-

Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq) dissolved in dioxane.[9][10]

-

Stir the reaction mixture at ambient temperature for 24 hours.[9][10]

-

Adjust the pH of the reaction solution to 10 with 1 M NaOH and add diethyl ether for phase separation.

-

Separate the aqueous phase and acidify it to a pH of 2 with 1 M HCl.[9][10]

-

Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.[9][10]

-

Remove the solvent under reduced pressure to yield N-Boc-L-isoleucine.[9][10]

Protocol 2: Tetrahydrofuran/Water System with Sodium Bicarbonate

This protocol offers an alternative solvent and base system.

Materials:

-

L-Isoleucine methyl ester hydrochloride (can be prepared from L-isoleucine and thionyl chloride in methanol)[11]

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate (EtOAc)

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice bath

Procedure:

-

Dissolve the L-isoleucine derivative in a 1:1 mixture of THF and water.[11]

-

Cool the solution to 0°C in an ice bath.

-

Add sodium bicarbonate (3.0 eq) followed by di-tert-butyl dicarbonate (1.0 eq).[11]

-

Stir the mixture at room temperature for 10 hours.[11]

-

Remove the volatile components of the reaction mixture in vacuo.[11]

-

Dilute the remaining solution with water and extract with ethyl acetate (3x).[11]

-

Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the N-Boc-L-isoleucine derivative.[11]

Data Presentation

The following table summarizes key quantitative data from the described synthetic protocols.

| Parameter | Protocol 1 | Source |

| Starting Material | L-Isoleucine | [9][10] |

| Reagents | Di-tert-butyl dicarbonate, NaOH, Dioxane, Water | [9][10] |

| Stoichiometry | L-Isoleucine (1.0 eq), Boc₂O (1.2 eq) | [9][10] |

| Reaction Time | 24 hours | [9][10] |

| Temperature | Ambient | [9][10] |

| Yield | 95% | [9][10] |

| Purification | Liquid-liquid extraction, drying, and solvent removal | [9][10] |

| Final Product Form | Colorless oil | [9][10] |

Experimental Workflow and Logic

The synthesis of N-Boc-L-isoleucine follows a logical workflow designed to ensure complete reaction and effective purification.

Caption: A typical experimental workflow for the synthesis of N-Boc-L-isoleucine.

Characterization

The final product, N-Boc-L-isoleucine, is typically a white crystalline powder or a colorless oil.[9] It is soluble in methanol and insoluble in water.[9]

Physical Properties:

-

Melting Point: 66-69 °C[9]

-

Optical Activity: [α]20/D +2.7° (c = 2 in acetic acid)

Spectroscopic Data:

-

¹H NMR (500 MHz, CDCl₃) δ: 5.02 (d, J = 8.9 Hz, 1H), 4.30 (dd, J = 8.9, 4.6 Hz, 1H), 1.83-1.99 (m, 1H), 1.46-1.54 (m, 1H), 1.46 (s, 9H), 1.15-1.29 (m, 1H), 0.98 (d, J = 7 Hz, 3H), 0.94 (t, J = 7.3 Hz, 3H).[9][10]

-

¹³C NMR (125 MHz, CDCl₃) δ: 177.2, 155.9, 80.2, 58.0, 37.9, 28.5, 25.0, 15.7, 11.8.[9][10]

Conclusion

The synthesis of N-Boc-L-isoleucine via the reaction of L-isoleucine with di-tert-butyl dicarbonate is a robust and high-yielding method. The protocols outlined in this guide, supported by the provided quantitative data, offer a solid foundation for researchers and professionals in the fields of peptide synthesis and drug development. Careful execution of these procedures will consistently yield high-purity N-Boc-L-isoleucine, a critical component for the advancement of pharmaceutical and biotechnological research.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 4. tert-Butoxycarbonyl-L-isoleucine | C11H21NO4 | CID 2724762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 6. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]

- 8. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 9. BOC-L-Isoleucine | 13139-16-7 [chemicalbook.com]

- 10. BOC-L-Isoleucine synthesis - chemicalbook [chemicalbook.com]

- 11. rsc.org [rsc.org]

The Mechanism of Action of the Boc Protecting Group in Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and the development of complex molecules. Its widespread use stems from its robustness under a variety of synthetic conditions and its facile, selective removal under mild acidic conditions. This technical guide provides a comprehensive overview of the mechanism of action of the Boc protecting group, including detailed experimental protocols, quantitative data for comparative analysis, and visual diagrams of key mechanistic and procedural pathways.

Core Concepts: Protection and Deprotection

The utility of the Boc group lies in its ability to temporarily mask the nucleophilicity and basicity of primary and secondary amines, preventing them from undergoing unwanted side reactions during subsequent synthetic transformations. The process involves two key steps: the introduction of the Boc group (protection) and its subsequent removal (deprotection).

Boc Protection Mechanism

The most common method for the introduction of the Boc group is the reaction of an amine with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[1][2] The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine nitrogen attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This is followed by the collapse of the tetrahedral intermediate, leading to the formation of the N-Boc protected amine, tert-butanol, and carbon dioxide.[3] While the reaction can proceed without a base, the use of a mild base such as triethylamine (TEA), sodium bicarbonate (NaHCO₃), or 4-dimethylaminopyridine (DMAP) is common to neutralize the liberated proton and drive the reaction to completion.[4][5]

Boc Deprotection Mechanism

The removal of the Boc group is typically achieved under acidic conditions.[4] Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly employed.[6] The mechanism is initiated by the protonation of the carbonyl oxygen of the carbamate. This protonation enhances the electrophilicity of the carbonyl carbon and facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.[7] The tert-butyl cation can be trapped by scavengers or deprotonate to form isobutene.[2]

Quantitative Data for Comparison

The efficiency of Boc protection and deprotection can be influenced by various factors including the substrate, solvent, base, acid, and reaction temperature. The following tables summarize typical reaction conditions and yields for the protection and deprotection of various amines.

Table 1: N-Boc Protection of Various Amines

| Amine Substrate | Reagent | Solvent | Base | Time (h) | Yield (%) | Reference |

| Aniline | (Boc)₂O | THF/H₂O | NaHCO₃ | 12 | 95 | [8] |

| Benzylamine | (Boc)₂O | Dichloromethane | Triethylamine | 2 | 98 | [8] |

| Piperidine | (Boc)₂O | Dichloromethane | - | 12 | 90 | [9] |

| Glycine methyl ester | (Boc)₂O | Dioxane/H₂O | NaHCO₃ | 4 | 92 | [2] |

| L-Alanine | (Boc)₂O | Dioxane/H₂O | NaOH | 5 | 88 | [2] |

Table 2: N-Boc Deprotection under Various Acidic Conditions

| N-Boc Substrate | Acid | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| N-Boc-aniline | TFA (50%) | Dichloromethane | Room Temp. | 30 min | >95 | [10] |

| N-Boc-piperidine | 4M HCl | Dioxane | Room Temp. | 1 h | >99 | [11] |

| N-Boc-L-tryptophan | TFA (50%) | Dichloromethane | Room Temp. | 1 h | 90 | [12] |

| N-Boc-dipeptide | TFA (50%) | Dichloromethane | Room Temp. | 2 h | 85 | [12] |

| N-Boc-benzylamine | 4M HCl | Dioxane | Room Temp. | 2 h | 96 | [4] |

Table 3: Kinetic Data for N-Boc Deprotection

Studies have shown that the rate of N-Boc cleavage often exhibits a second-order dependence on the concentration of strong acids like HCl.[1][7][13][14] This implies that the reaction involves two molecules of the acid in the rate-determining step. In contrast, deprotection with trifluoroacetic acid (TFA) can show a more complex kinetic profile, sometimes exhibiting an inverse dependence on the trifluoroacetate concentration.[7][13]

| Acid | Substrate | Kinetic Order | Key Observation | Reference |

| HCl | Boc-protected amine | Second-order | Rate is proportional to [HCl]² | [1][7][13] |

| H₂SO₄ | Boc-protected amine | Second-order | Similar kinetics to HCl | [1][7][13] |

| Methane sulfonic acid | Boc-protected amine | Second-order | Similar kinetics to HCl | [1][7][13] |

| TFA | Boc-protected amine | Complex | Can show inverse dependence on [TFA] | [7][13] |

Table 4: Stability of the Boc Group at Various pH ranges

The Boc group is generally stable to basic and neutral conditions, making it orthogonal to many other protecting groups. However, it is labile under acidic conditions.

| pH Range | Stability | Conditions |

| > 7 | Stable | Resistant to most basic and nucleophilic reagents. |

| 4 - 7 | Generally Stable | Stable for short periods, but slow hydrolysis can occur over extended time. |

| < 4 | Labile | Rapidly cleaved, especially with strong acids (pH < 2).[] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

General Procedure for N-Boc Protection of a Primary Amine

This protocol describes a general procedure for the N-Boc protection of a primary amine using di-tert-butyl dicarbonate.

Materials:

-

Primary amine (1.0 equiv)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)

-

Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

-

Base (e.g., Triethylamine (TEA) (1.2 equiv) or saturated aqueous NaHCO₃)

Procedure:

-

Dissolve the primary amine in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.

-

If using a base like triethylamine, add it to the solution and stir for 5-10 minutes at room temperature.

-

Add di-tert-butyl dicarbonate to the reaction mixture portion-wise or as a solution in the same solvent.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

-

Upon completion, if an organic solvent was used, wash the reaction mixture with water, followed by a saturated aqueous solution of NaHCO₃, and then brine. If an aqueous solvent system was used, extract the product with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude N-Boc protected amine.

-

Purify the product by column chromatography on silica gel if necessary.

General Procedure for N-Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes a general procedure for the removal of the N-Boc group using TFA in dichloromethane.

Materials:

-

N-Boc protected amine (1.0 equiv)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

Procedure:

-

Dissolve the N-Boc protected amine in dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid to the solution (typically 20-50% v/v).

-

Allow the reaction mixture to warm to room temperature and stir. Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 30 minutes to 2 hours.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate and carefully wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid. Be cautious as CO₂ will evolve.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected amine.

General Procedure for N-Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane

This protocol describes a general procedure for the removal of the N-Boc group using a solution of HCl in dioxane.

Materials:

-

N-Boc protected amine (1.0 equiv)

-

4M HCl in 1,4-dioxane

-

Anhydrous diethyl ether

Procedure:

-

Dissolve the N-Boc protected amine in a minimal amount of an appropriate solvent (e.g., methanol, dichloromethane) or use it neat in a round-bottom flask.

-

Add the 4M HCl in dioxane solution to the substrate.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

-

Upon completion, the hydrochloride salt of the deprotected amine often precipitates.

-

Collect the solid by filtration and wash it with anhydrous diethyl ether.

-

Dry the solid under vacuum to obtain the amine hydrochloride salt.

Conclusion

The Boc protecting group remains an indispensable tool in organic synthesis due to its predictable reactivity and ease of handling. A thorough understanding of its mechanism of action, stability profile, and the nuances of its introduction and removal is crucial for its effective application in the synthesis of complex molecules. This guide provides researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to successfully employ the Boc protecting group in their synthetic endeavors.

References

- 1. scribd.com [scribd.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. total-synthesis.com [total-synthesis.com]

- 4. Amine Protection / Deprotection [fishersci.co.uk]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Specific solvent issues - Wordpress [reagents.acsgcipr.org]

- 7. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. peptide.com [peptide.com]

- 11. reddit.com [reddit.com]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. Collection - Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration - The Journal of Organic Chemistry - Figshare [figshare.com]

- 14. researchgate.net [researchgate.net]

Safeguarding the Integrity of Boc-L-Isoleucine Hemihydrate: A Technical Guide to Optimal Storage

For Immediate Release

This technical guide provides an in-depth overview of the recommended storage conditions for Boc-L-Isoleucine-OH hemihydrate (Boc-L-Ile-OH hemihydrate), a critical reagent in peptide synthesis and pharmaceutical research. Adherence to these guidelines is paramount for researchers, scientists, and drug development professionals to ensure the compound's stability, purity, and performance in sensitive applications.

This compound hemihydrate is a derivative of the amino acid isoleucine, featuring a tert-butyloxycarbonyl (Boc) protecting group. This protecting group is instrumental in peptide synthesis, allowing for the controlled, stepwise addition of amino acid residues. The stability of this compound is crucial for achieving high yields and purity in the final peptide product.

Recommended Storage Conditions

Proper storage is essential to prevent degradation and maintain the quality of this compound hemihydrate. The primary storage recommendations, compiled from various supplier safety data sheets and technical documents, are summarized below.

| Parameter | Recommended Condition | Source |

| Temperature | 0 - 8 °C (Refrigerated) | [1][2][] |

| Atmosphere | Keep container tightly closed in a well-ventilated place. | [4] |

| Moisture | Protect from moisture. | [4] |

| Incompatible Materials | Avoid contact with strong oxidizing agents. | [2][4] |

Handling and Experimental Workflow

The following diagram outlines the recommended workflow for handling this compound hemihydrate from receipt to use in an experimental setting. This workflow is designed to minimize exposure to adverse conditions and maintain the integrity of the compound.

Potential Degradation Pathway

Improper storage of this compound hemihydrate can lead to its degradation, primarily through hydrolysis of the Boc protecting group or reaction with incompatible materials. The following diagram illustrates a simplified potential degradation pathway.

References

A Technical Overview of Boc-L-isoleucine: Properties and Structure

For researchers and professionals engaged in peptide synthesis and drug development, a precise understanding of the chemical and physical properties of protected amino acids is paramount. This guide provides an in-depth look at Boc-L-isoleucine, a commonly used derivative of the amino acid L-isoleucine.

Boc-L-isoleucine is an L-isoleucine molecule where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protection is a critical step in peptide synthesis, preventing unwanted reactions at the amino terminus while the carboxyl group of the amino acid is activated for peptide bond formation.

Physicochemical Properties

The fundamental properties of Boc-L-isoleucine are summarized in the table below, providing a quick reference for experimental design and execution.

| Property | Value | References |

| Molecular Formula | C₁₁H₂₁NO₄ | [1][2][3][4][5] |

| Molecular Weight | 231.3 g/mol | [1][2] |

| Alternate Molecular Weight | 231.29 g/mol | [3][4] |

| Appearance | White to off-white crystalline powder | [1][5] |

| CAS Number | 13139-16-7 | [1][2][3] |

Structural Representation

To visualize the molecular composition of Boc-L-isoleucine, the following diagram illustrates the relationship between the core L-isoleucine structure and the protective Boc group.

This technical guide provides essential data for the effective use of Boc-L-isoleucine in research and development. No experimental protocols were cited in the generation of this fundamental data summary.

References

A Technical Guide to the Spectroscopic Analysis of Boc-L-Isoleucine (Boc-L-Ile-OH)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the spectroscopic data for N-(tert-Butoxycarbonyl)-L-isoleucine (Boc-L-Ile-OH), a crucial building block in peptide synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, along with the experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are summarized below.

¹H NMR Spectral Data

The proton NMR spectrum of this compound reveals distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Proton Assignment | Chemical Shift (δ) in CDCl₃ (ppm) [1] | Multiplicity [1] | Coupling Constant (J) in Hz [1] | Chemical Shift (δ) in DMSO-d₆ (ppm) [2] |

| H-6 (CH₃) | 0.94 | t | 7.3 | Data not available |

| H-4 (CH₃) | 0.98 | d | 7.0 | Data not available |

| H-5a (CH₂) | 1.15-1.29 | m | - | Data not available |

| H-9/10/11 (Boc, 3xCH₃) | 1.46 | s | - | Data not available |

| H-5b (CH₂) | 1.46-1.54 | m (overlapped) | - | Data not available |

| H-3 (CH) | 1.83-1.99 | m | - | Data not available |

| H-2 (α-CH) | 4.30 | dd | 8.9, 4.6 | Data not available |

| NH | 5.02 | d | 8.9 | Data not available |

Note: The spectrum in DMSO-d₆ is available but detailed peak assignments were not explicitly found in the provided search results. SpectraBase offers access to the full spectrum with a free account.[2]

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

| Carbon Assignment | Chemical Shift (δ) in CDCl₃ (ppm) [1] |

| C-6 | 11.8 |

| C-4 | 15.7 |

| C-5 | 25.0 |

| C-9/10/11 (Boc, 3xCH₃) | 28.5 |

| C-3 | 37.9 |

| C-2 (α-C) | 58.0 |

| C-8 (Boc, quat. C) | 80.2 |

| C-7 (Boc, C=O) | 155.9 |

| C-1 (COOH) | 177.2 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The characteristic absorption bands for this compound are presented below.

| Frequency (cm⁻¹) [1] | Intensity [1] | Functional Group Assignment |

| 3292 | weak | O-H stretch (Carboxylic acid), N-H stretch (Amide) |

| 2967 | medium | C-H stretch (Aliphatic) |

| 2934 | weak | C-H stretch (Aliphatic) |

| 2880 | weak | C-H stretch (Aliphatic) |

| 1713 | strong | C=O stretch (Carboxylic acid) |

| 1661 | medium | C=O stretch (Amide I band, Boc group) |

| 1504 | medium | N-H bend (Amide II band) |

| 1368 | strong | C-H bend (tert-butyl group) |

| 1159 | strong | C-O stretch (Boc group) |

Experimental Protocols

NMR Spectroscopy Protocol (General)

This protocol outlines the general procedure for acquiring NMR spectra of amino acid derivatives like this compound.

-

Sample Preparation :

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆).[1][2] The choice of solvent can affect the chemical shifts.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup :

-

Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

-

Data Acquisition :

-

¹H NMR : Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45 degree pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR : Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the low natural abundance of ¹³C.

-

-

Data Processing :

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum and identify the multiplicities (singlet, doublet, triplet, etc.).

-

IR Spectroscopy Protocol (Thin Solid Film Method)

This is a common and straightforward method for analyzing solid samples.[3][4]

-

Sample Preparation :

-

Film Casting :

-

Using a pipette, transfer a drop of the solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[3][4]

-

Allow the solvent to evaporate completely, which will leave a thin, solid film of the compound on the plate.[3] If the resulting spectrum is too weak, another drop of the solution can be added and dried.[4]

-

-

Data Acquisition :

-

Place the salt plate into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

-

Cleaning :

-

After the analysis, clean the salt plate thoroughly with a suitable solvent (e.g., acetone) and return it to a desiccator for storage.[3]

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

Methodological & Application

Application Notes and Protocols for Boc-L-Isoleucine in Manual Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-L-isoleucine is an essential building block in the manual solid-phase peptide synthesis (SPPS) of peptides intended for research, therapeutic, and diagnostic applications.[1] The tert-butyloxycarbonyl (Boc) protecting group on the α-amino function provides stability under various reaction conditions and is readily removed with mild acid, making it a cornerstone of orthogonal peptide synthesis strategies.[2][3] These application notes provide a comprehensive guide to the effective use of Boc-L-isoleucine in manual SPPS, addressing its unique characteristics, including the steric hindrance of its side chain, and offering detailed protocols for its successful incorporation into peptide sequences.[2]

Isoleucine's β-branched side chain presents a degree of steric hindrance that can impede coupling reactions, necessitating optimized protocols and the selection of appropriate reagents to ensure high yields and purity.[2] This document outlines best practices for handling Boc-L-isoleucine, from resin loading to the final cleavage of the synthesized peptide, to enable researchers to confidently and efficiently utilize this critical amino acid derivative.

Chemical and Physical Properties of Boc-L-Isoleucine

A thorough understanding of the physicochemical properties of Boc-L-isoleucine is fundamental to its successful application in peptide synthesis.

| Property | Value |

| Synonyms | Boc-L-Ile-OH, N-(tert-Butoxycarbonyl)-L-isoleucine |

| Molecular Formula | C₁₁H₂₁NO₄[1] |

| Molecular Weight | 231.29 g/mol [4] |

| Appearance | White crystalline powder[1] |

| Melting Point | 69-73 °C[1] |

| Solubility | Soluble in methanol, insoluble in water.[5] |

| Storage | Store at 0-8°C[1] |

Quantitative Data on Boc-L-Isoleucine in Manual SPPS

The following table summarizes representative quantitative data for the use of Boc-L-isoleucine in manual SPPS. These values are illustrative and can be influenced by the specific peptide sequence, resin, and other reagents used.

| Parameter | Coupling Reagent/Condition | Typical Value | Key Considerations |

| Coupling Efficiency | HATU/DIPEA | 95-99% | Highly efficient for sterically hindered amino acids like isoleucine.[6] |

| HBTU/DIPEA | 90-98% | A reliable and widely used reagent, slightly less reactive than HATU for hindered couplings.[6] | |

| DIC/HOBt | 85-95% | A cost-effective option, but may require longer reaction times or double coupling for isoleucine. | |

| Deprotection Time | 50% TFA in DCM | 20-30 min | Standard condition for complete Boc removal.[7] A 5-minute pre-wash is often recommended.[7] |

| Racemization Risk | During coupling | < 1% | Generally low with urethane-protected amino acids like Boc-Ile. Minimized with activating agents like HOBt. |

| Cleavage Yield | Anhydrous HF | > 80% | The standard and most effective method for cleaving peptides from Boc-compatible resins. Requires specialized equipment. |

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical workflow of a single coupling cycle in manual Boc-SPPS.

Caption: A single cycle in manual Boc-SPPS.

Experimental Protocols

Detailed methodologies for the key steps in manual solid-phase peptide synthesis using Boc-L-isoleucine are provided below. These protocols are intended as a guide and may require optimization based on the specific peptide sequence and available laboratory equipment.

Resin Preparation and Swelling

-

Resin Selection : Choose a suitable resin for Boc chemistry, such as Merrifield, PAM, or MBHA resin, depending on whether a C-terminal acid or amide is desired.

-

Resin Swelling :

-

Place the desired amount of resin in a reaction vessel.

-

Add dichloromethane (DCM) to the resin (approximately 10-15 mL per gram of resin).

-

Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

-

First Amino Acid Loading (Merrifield Resin - Cesium Salt Method)

-

Cesium Salt Formation :

-

Dissolve Boc-L-isoleucine (1.5-2.0 equivalents relative to the resin substitution) in a suitable solvent like methanol or DMF.

-

Add cesium carbonate (Cs₂CO₃) (0.5 equivalents) and stir until the Boc-L-isoleucine is fully dissolved and the reaction to form the cesium salt is complete.

-

Remove the solvent under reduced pressure.

-

-

Resin Loading :

-

Dissolve the dried Boc-L-isoleucine cesium salt in DMF.

-

Add the solution to the swelled Merrifield resin.

-

Heat the mixture at 50°C for 12-24 hours with agitation.

-

-

Washing :

-

After the reaction, wash the resin sequentially with DMF, a mixture of DMF and water, methanol, and finally DCM.

-

Dry the resin under vacuum.

-

Standard Cycle for Peptide Chain Elongation

The following diagram outlines the workflow for a standard elongation cycle.

Caption: Workflow for a peptide elongation cycle.

-

Boc Deprotection :

-

Washing :

-

Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.

-

Wash with isopropanol (IPA) (2 times) and then again with DCM (3-5 times).

-

-

Neutralization :

-

Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM to the resin.

-

Agitate for 2 minutes and drain. Repeat this step.

-

Wash the resin thoroughly with DCM (5-7 times) to remove excess base.

-

-

Coupling of Boc-L-Isoleucine :

-

Pre-activation (recommended for the sterically hindered Boc-L-Isoleucine) :

-

In a separate vessel, dissolve Boc-L-isoleucine (3 equivalents relative to the resin substitution), a coupling reagent such as HBTU or HATU (3 equivalents), and an activator like HOBt (3 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the mixture and allow it to pre-activate for 5-10 minutes.

-

-

Coupling Reaction :

-

Add the pre-activated Boc-L-isoleucine solution to the neutralized resin-bound peptide.

-

Agitate the reaction mixture for 1-2 hours at room temperature. For difficult couplings, the reaction time can be extended or a second coupling can be performed.

-

-

-

Washing :

-

After the coupling reaction, drain the solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

-

-

Monitoring the Coupling Reaction (Optional but Recommended) :

-

The Kaiser test can be performed to detect the presence of unreacted primary amines. A positive result (blue color) indicates incomplete coupling, and a second coupling step may be necessary.

-

Final Cleavage and Deprotection (Anhydrous HF)

Caution : Anhydrous hydrogen fluoride (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.

-

Preparation :

-

The N-terminal Boc group of the final peptide must be removed prior to HF cleavage.

-

Thoroughly dry the peptide-resin under high vacuum.

-

-

Cleavage :

-

Place the dried peptide-resin in the reaction vessel of the HF apparatus.

-

Add a scavenger, such as anisole or p-cresol, to the vessel.

-

Cool the reaction vessel to -5 to 0°C.

-

Carefully distill anhydrous HF into the reaction vessel.

-

Stir the mixture at 0°C for 1-2 hours.

-

-

Work-up :

-

Evaporate the HF under a stream of nitrogen or under vacuum.

-

Wash the resin with cold diethyl ether to precipitate the crude peptide and remove the scavengers.

-

Extract the peptide from the resin using a suitable solvent, such as 10% aqueous acetic acid.

-

Lyophilize the aqueous extract to obtain the crude peptide.

-

Purification and Characterization

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide can be confirmed by mass spectrometry (MS) and analytical RP-HPLC.

Conclusion

Boc-L-isoleucine is a vital component in the synthesis of a wide array of peptides. While its steric hindrance requires careful consideration in the selection of coupling reagents and reaction conditions, the protocols outlined in these application notes provide a robust framework for its successful incorporation into peptide chains using manual solid-phase synthesis. By adhering to these guidelines, researchers can achieve high-quality peptides for their diverse applications in science and drug development.

References

Application Notes and Protocols for Coupling Boc-L-Ile-OH in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the synthesis of custom peptides for a vast range of applications, from basic research to drug development. The Boc (tert-butyloxycarbonyl) strategy is a well-established method in SPPS. However, the incorporation of certain amino acids presents significant challenges. Boc-L-Isoleucine (Boc-L-Ile-OH) is a sterically hindered amino acid, and its bulky side chain can impede the efficiency of peptide bond formation. This can lead to lower yields, incomplete reactions, and the formation of deletion sequences.

The selection of an appropriate coupling reagent is critical to overcoming the steric hindrance associated with this compound and ensuring the integrity of the peptide chain. This document provides detailed application notes on the use of common coupling reagents for the incorporation of this compound in SPPS, with a focus on the widely used aminium salts HBTU and HATU. Detailed protocols for their use are also provided.

Application Notes

Challenges in Coupling this compound

The primary challenge in coupling this compound is the steric hindrance presented by its β-branched side chain. This bulkiness can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, slowing down the rate of acylation. Inefficient coupling can result in a significant portion of the peptide chains being left unreacted, leading to the formation of deletion peptides that are difficult to separate from the target peptide.

Furthermore, the prolonged reaction times and more forcing conditions sometimes required for hindered amino acids can increase the risk of side reactions, including racemization. Racemization, the loss of stereochemical integrity at the α-carbon, is a critical concern in peptide synthesis as it can lead to diastereomeric impurities that are often difficult to purify and can have significantly altered biological activity.

Selection of Coupling Reagents

The choice of coupling reagent is a key factor in achieving high coupling efficiency and minimizing side reactions. Modern coupling reagents, particularly aminium and phosphonium salts, are generally preferred for difficult couplings due to their high reactivity and ability to suppress racemization.

Comparison of Common Coupling Reagents for Hindered Amino Acids:

| Reagent | Full Name | Type | Key Features & Considerations |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium Hexafluorophosphate | Aminium Salt | A widely used and effective coupling reagent. Forms an HOBt active ester. Can cause guanidinylation of the N-terminal amine if used in excess.[1][2] |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium Hexafluorophosphate | Aminium Salt | More reactive than HBTU due to the electron-withdrawing effect of the pyridine nitrogen in the HOAt moiety.[1][3] Generally results in faster couplings and reduced racemization.[1] Preferred for difficult couplings.[1] |

| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium Hexafluorophosphate | Aminium Salt | Reactivity is generally considered to be between that of HBTU and HATU. The 6-chloro substituent on the benzotriazole ring enhances the reactivity of the active ester. |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium Hexafluorophosphate | Phosphonium Salt | A non-carcinogenic alternative to BOP.[3] Efficient for peptide bond formation and does not cause guanidinylation, making it suitable for cyclization reactions where the reagent may be in excess.[3] |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium Hexafluorophosphate | Uronium Salt | A third-generation coupling reagent with high efficiency, often comparable to HATU.[1][4] It is based on OxymaPure, which is a non-explosive and less allergenic alternative to HOBt and HOAt.[3][4] |

| DIC/HOBt | N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole | Carbodiimide/Additive | A cost-effective and widely used coupling method. HOBt is added to suppress racemization and increase the reaction rate.[1] The byproduct, diisopropylurea (DIU), is soluble in DMF, making it suitable for SPPS.[4] |

Experimental Protocols

The following are generalized protocols for the manual coupling of this compound in SPPS. These protocols may need to be optimized based on the specific peptide sequence, the resin used, and the scale of the synthesis.

General SPPS Cycle Steps

-

Resin Swelling: Swell the resin (e.g., Merrifield or PAM resin) in a suitable solvent like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) for at least 30 minutes.

-

Boc Deprotection: Remove the Boc protecting group from the N-terminal amino acid of the resin-bound peptide.

-

Treat the resin with a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM.

-

Perform a short pre-wash (1-2 minutes) followed by a longer deprotection step (20-30 minutes).

-

Wash the resin thoroughly with DCM to remove residual TFA.

-

-

Neutralization: Neutralize the resulting trifluoroacetate salt to the free amine.

-

Wash the resin with Isopropanol (IPA) and then DCM.

-

Treat the resin with a 5-10% solution of N,N-Diisopropylethylamine (DIEA) in DCM or DMF for 5-10 minutes.

-

Wash the resin thoroughly with DCM or DMF to remove excess base.

-

Alternatively, an in situ neutralization protocol can be used where the base is added simultaneously with the activated amino acid.[5]

-

Protocol 1: Coupling of this compound using HBTU

This protocol utilizes HBTU as the coupling reagent with pre-activation of the amino acid.

Materials:

-

This compound

-

HBTU

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Deprotected and neutralized peptide-resin

-

SPPS reaction vessel

Procedure:

-

Pre-activation:

-

In a separate vessel, dissolve this compound (3-4 equivalents relative to the resin substitution) and HBTU (3-4 equivalents) in a minimal amount of DMF.

-

Add DIEA (6-8 equivalents) to the solution.

-

Allow the mixture to pre-activate for 1-5 minutes. The solution may change color.

-

-

Coupling:

-

Add the pre-activated this compound solution to the swollen and neutralized peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours. For a particularly difficult coupling, the reaction time can be extended.

-

-

Monitoring the Reaction:

-

Perform a qualitative ninhydrin (Kaiser) test to monitor the disappearance of the free primary amine. A negative result (no color change) indicates the completion of the coupling reaction.

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.

-

Protocol 2: Coupling of this compound using HATU

This protocol is recommended for difficult couplings due to the higher reactivity of HATU.

Materials:

-

This compound

-

HATU

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade

-

Deprotected and neutralized peptide-resin

-

SPPS reaction vessel

Procedure:

-

Pre-activation:

-

In a separate vessel, dissolve this compound (3-4 equivalents) and HATU (3-4 equivalents) in DMF or NMP.

-

Add DIEA (6-8 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.

-

-

Coupling:

-

Add the pre-activated amino acid solution to the swollen and neutralized peptide-resin.

-

Agitate the mixture at room temperature. Due to the higher reactivity of HATU, coupling times are often shorter than with HBTU, typically ranging from 30 minutes to 1 hour.

-

-

Monitoring the Reaction:

-

Monitor the reaction progress using the ninhydrin test.

-

-

Washing:

-

Upon completion, drain the reaction solution.

-

Wash the resin extensively with DMF (3-5 times) and DCM (3-5 times).

-

Visualizations

Caption: Chemical structures of this compound, HBTU, and HATU.

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Caption: Simplified activation and coupling mechanism using aminium salts.

References

Application Notes and Protocols for the Activation of Boc-L-Isoleucine with DIC/HOBt

For Researchers, Scientists, and Drug Development Professionals

Introduction

In peptide synthesis, the effective activation of the carboxylic acid group of an N-protected amino acid is a critical step to ensure efficient amide bond formation and high-purity end products. This document provides detailed application notes and protocols for the activation of Boc-L-isoleucine using the N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) coupling reagent system.

Boc-L-isoleucine presents a unique challenge due to the steric hindrance posed by its β-branched side chain, which can impede the coupling reaction. The DIC/HOBt method is a widely used, cost-effective approach for activating amino acids. DIC acts as the carbodiimide coupling agent, facilitating the formation of a reactive intermediate, while HOBt serves as an additive to suppress racemization and improve reaction rates by forming a more reactive HOBt-ester.[1]

These notes will provide a comparative overview of DIC/HOBt with other common coupling reagents, detailed experimental protocols for both solid-phase and solution-phase applications, and troubleshooting guidance for challenges associated with the coupling of this sterically hindered amino acid.

Data Presentation

The selection of a coupling reagent is a critical parameter in peptide synthesis, directly impacting yield, purity, and reaction kinetics. Below is a summary of quantitative and qualitative data comparing the performance of DIC/HOBt with other common coupling reagents for sterically hindered amino acids like Boc-L-isoleucine.

Table 1: Comparison of Common Coupling Reagents for Boc-L-Isoleucine

| Coupling Reagent | Typical Yield | Racemization Risk | Coupling Time | Key Advantages & Disadvantages |

| DIC/HOBt | Good (70-90%)[2] | Low to Moderate[1] | 1 - 4 hours[3] | Advantages: Cost-effective, soluble urea byproduct.[1] Disadvantages: Slower for hindered couplings, can be less efficient than uronium salts.[3] |

| HBTU/DIEA | High (>90%)[2] | Low[1] | 15 - 60 minutes[3] | Advantages: High reactivity, good for hindered amino acids. Disadvantages: Higher cost, potential for guanidinylation side reaction.[1] |

| HATU/DIEA | High (>90%)[2] | Very Low[1] | 15 - 45 minutes[3] | Advantages: Very high reactivity, low racemization, effective for difficult couplings.[1] Disadvantages: Higher cost than HBTU.[2] |

| EDC/HOBt | Good (70-90%)[2] | Low to Moderate[2] | 1 - 4 hours | Advantages: Water-soluble byproducts are easily removed.[1] Disadvantages: Generally lower reactivity compared to uronium salts.[2] |

Signaling Pathways and Experimental Workflows

Activation Mechanism of Boc-L-Isoleucine with DIC/HOBt

The activation of Boc-L-isoleucine with DIC and HOBt proceeds through a multi-step mechanism to form a highly reactive intermediate that is less prone to racemization. This intermediate then readily reacts with a primary amine to form the desired amide bond.

References

Application Notes and Protocols for the Deprotection of Boc-L-Isoleucine-OH using Trifluoroacetic Acid (TFA)

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone in peptide synthesis and general organic synthesis for the protection of amine functionalities.[1][2] Its widespread use is attributed to its stability under various reaction conditions and its straightforward removal under acidic conditions.[1] Trifluoroacetic acid (TFA) is the reagent of choice for Boc deprotection due to its efficacy and volatility, which simplifies product isolation.[1] This document provides detailed application notes and protocols for the TFA-mediated deprotection of Boc-L-Isoleucine-OH, a crucial step in the synthesis of peptides and other complex molecules. Isoleucine, being a sterically hindered amino acid, can sometimes present challenges in deprotection, making optimized protocols essential.[3]

Mechanism of TFA-Mediated Boc Deprotection

The cleavage of the Boc group with trifluoroacetic acid is an acid-catalyzed elimination reaction.[1] The mechanism proceeds through the following key steps:

-